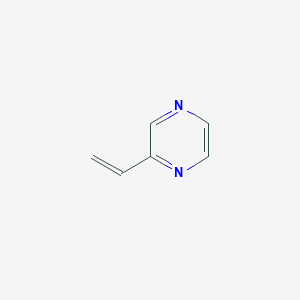
2-Vinilpirazina
Descripción general
Descripción
2-Vinylpyrazine is a chemical compound with the molecular formula C6H6N2 . It is also known by other names such as 2-ethenylpyrazine and Vinylpyrazine .
Synthesis Analysis
The synthesis of 2-Vinylpyrazine has been studied in various research. For instance, the reaction of 2-vinylpyrazine with Ru3(CO)12 results in multiple C–H bond activations to afford penta- and octa-ruthenium clusters . Another study focuses on the achievements and challenges in pyrazine synthesis, including the extraction of natural products, the chemical and biocatalytic synthesis, and fermentation by microorganisms .
Molecular Structure Analysis
The molecular structure of 2-Vinylpyrazine is characterized by a nitrogen-containing six-membered heterocyclic ring . The molecular weight of 2-Vinylpyrazine is 106.13 g/mol . The InChIKey of 2-Vinylpyrazine is KANZWHBYRHQMKZ-UHFFFAOYSA-N .
Chemical Reactions Analysis
In terms of chemical reactions, 2-Vinylpyrazine has been identified in the Maillard model reaction of d-glucose and glycine . The formation of vinylpyrazines was verified by building a model reaction between alkylpyrazines and formaldehyde .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Vinylpyrazine include its molecular weight of 106.13 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 1 . Its Exact Mass is 106.053098200 g/mol and its Monoisotopic Mass is also 106.053098200 g/mol .
Aplicaciones Científicas De Investigación
Química y Catálisis
2-Vinilpirazina es un ligando versátil conocido por su capacidad de estabilizar los enlaces metal-carbono de transición en un modo de coordinación quelante. Se ha investigado ampliamente como materia prima en la exploración de nuevos catalizadores para la activación selectiva del enlace C–H olefínico . El compuesto puede unirse a hasta cuatro átomos metálicos, actuando como donadores de electrones, y se utiliza en la síntesis de conglomerados donde todos los átomos donantes participan en la unión al núcleo del conglomerado .
Ciencia de Materiales
En ciencia de materiales, this compound sirve como una materia prima e intermedio importante. Se utiliza en la síntesis de polímeros y otras arquitecturas moleculares complejas, que tienen aplicaciones que van desde dispositivos electrónicos hasta revestimientos avanzados .
Investigación Farmacéutica
This compound se emplea en la investigación farmacéutica como un bloque de construcción para la síntesis de diversas moléculas bioactivas. Sus derivados se exploran por sus posibles efectos terapéuticos y se utilizan en el desarrollo de nuevos fármacos .
Ciencia Ambiental
Las aplicaciones ambientales de this compound incluyen su papel como intermedio en la síntesis de compuestos que podrían potencialmente degradar los contaminantes ambientales o servir como alternativas ecológicas a sustancias nocivas .
Tecnología de Alimentos
This compound está presente en los alimentos, especialmente en los alimentos procesados en caliente, como un compuesto de sabor. Los estudios lo han identificado en la reacción de Maillard de d-glucosa y glicina, lo cual es significativo para comprender los mecanismos de formación de compuestos de sabor en los sistemas alimentarios .
Biotecnología
En biotecnología, this compound se utiliza para la investigación proteómica y otras aplicaciones donde sus propiedades como compuesto heterocíclico que contiene nitrógeno son beneficiosas. También participa en el estudio de feromonas y otras moléculas de señalización biológica .
Ciencia Agrícola
This compound encuentra aplicaciones en la ciencia agrícola, particularmente en el manejo de plagas. Es un componente de la feromona sexual de ciertas especies de insectos y se utiliza en estrategias de control de plagas .
Métodos Analíticos
Analíticamente, this compound se utiliza como un estándar en cromatografía y espectrometría de masas para la identificación y cuantificación de compuestos en diversas muestras. Su estabilidad y su estructura química distintiva la hacen adecuada para los puntos de referencia analíticos .
Mecanismo De Acción
Target of Action
2-Vinylpyrazine is a chemical compound with the empirical formula C6H6N2
Mode of Action
It has been identified in the maillard model reaction of d-glucose and glycine . The formation of vinylpyrazines was verified by building a model reaction between alkylpyrazines and formaldehyde . The H/D exchange experiment confirmed that the active site of alkylpyrazines was on the methyl group, which was the reaction site for the condensation reaction of alkylpyrazines with formaldehyde .
Biochemical Pathways
It is known that vinylpyrazines are formed by the condensation reaction of alkylpyrazines and formaldehyde . This suggests that 2-Vinylpyrazine may be involved in biochemical pathways related to these compounds.
Action Environment
It is known that 2-vinylpyrazine is a liquid with a density of1.041 g/mL at 25 °C . It is also known to be flammable, with a flash point of 60 °C . These properties suggest that environmental factors such as temperature and exposure to ignition sources could potentially influence the compound’s action and stability.
Safety and Hazards
2-Vinylpyrazine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Direcciones Futuras
Future research directions could involve further exploration of the formation mechanism of 2-Vinylpyrazine in food systems, as their formation mechanism is still unclear . Additionally, the pharmacological activity of pyrazine compounds, including 2-Vinylpyrazine, could be a potential area of study .
Análisis Bioquímico
Cellular Effects
The cellular effects of 2-Vinylpyrazine are also not well-studied. It is possible that 2-Vinylpyrazine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects are likely to be cell type-specific and may vary depending on the concentration of 2-Vinylpyrazine and the duration of exposure .
Molecular Mechanism
It is likely that 2-Vinylpyrazine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 2-Vinylpyrazine in animal models .
Metabolic Pathways
The metabolic pathways involving 2-Vinylpyrazine are not well-characterized. It is likely that 2-Vinylpyrazine interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that 2-Vinylpyrazine interacts with various transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-Vinylpyrazine is not well-characterized. It is possible that 2-Vinylpyrazine may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
2-ethenylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c1-2-6-5-7-3-4-8-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANZWHBYRHQMKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194592 | |
| Record name | Vinylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4177-16-6 | |
| Record name | Vinylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4177-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004177166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYLPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6TPK237O6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-vinylpyrazine interesting for coordination chemistry?
A1: 2-Vinylpyrazine exhibits versatile coordination behavior due to the presence of multiple potential donor sites. It can bind to metal centers through the nitrogen atoms of the pyrazine ring, the vinyl group's double bond, or undergo C-H bond activation to form metallacycles. [, , ] This versatility allows for the creation of diverse molecular architectures with unique properties.
Q2: Can 2-vinylpyrazine bridge multiple metal centers?
A3: Yes, 2-vinylpyrazine can act as a bridging ligand, coordinating to multiple metal centers simultaneously. For instance, in the compound Ru5(CO)15(μ5-C4H2N2CHCH)(μ-H)2, a di-metalated 2-vinylpyrazine bridges a Ru3 subunit with a Ru2 center. [] Similarly, in Ru8(CO)24(μ7-C4H2N2CHC)(μ-H)3, a tri-metalated 2-vinylpyrazine links a Ru3 unit to a Ru5 center. [] This bridging capability contributes to the formation of complex multimetallic clusters.
Q3: What spectroscopic techniques are used to characterize 2-vinylpyrazine and its metal complexes?
A4: Researchers commonly employ Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction analysis to characterize 2-vinylpyrazine and its metal complexes. [, , ] NMR spectroscopy provides information about the structure and bonding in the compounds, while X-ray diffraction reveals the solid-state molecular structure, including bond lengths, angles, and coordination geometries.
Q4: What are the potential applications of 2-vinylpyrazine metal complexes?
A4: While specific applications depend on the metal and overall structure of the complex, potential areas of interest include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B179310.png)

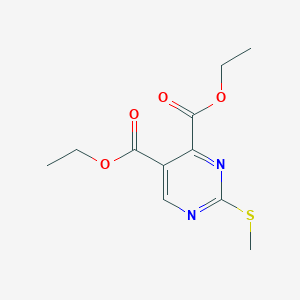

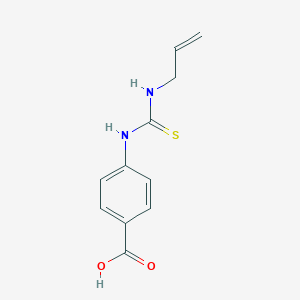

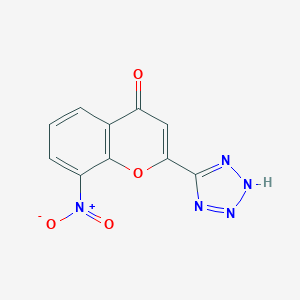

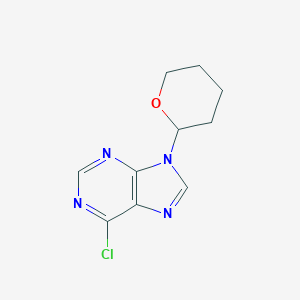
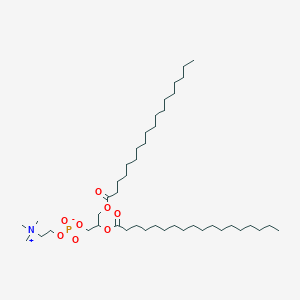

![Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B179340.png)


